2-(2-Nitrophenyl)-2-oxoacetic acid

Description

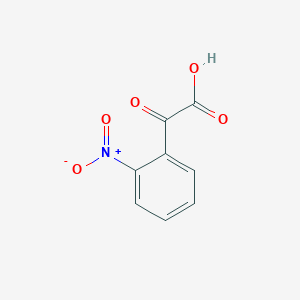

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5NO5 |

|---|---|

Molecular Weight |

195.13 g/mol |

IUPAC Name |

2-(2-nitrophenyl)-2-oxoacetic acid |

InChI |

InChI=1S/C8H5NO5/c10-7(8(11)12)5-3-1-2-4-6(5)9(13)14/h1-4H,(H,11,12) |

InChI Key |

MWWBCTRWMZRLRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 2 Nitrophenyl 2 Oxoacetic Acid

Reactions of the α-Keto Group

The α-keto group, a ketone adjacent to a carboxylic acid, is a key site for various chemical transformations. wikipedia.org Its reactivity is characterized by the electrophilic nature of the carbonyl carbon.

Nucleophilic Additions to the Carbonyl Carbon

The carbonyl carbon of the α-keto group in 2-(2-nitrophenyl)-2-oxoacetic acid is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, leading to a change in hybridization at the carbon from sp² to sp³. masterorganicchemistry.comlibretexts.org

The general mechanism for nucleophilic addition can proceed under both basic and acidic conditions. libretexts.org In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.orgyoutube.com

Common nucleophiles that can add to α-keto acids include organometallic reagents (like Grignard reagents), cyanide ions, and hydrides. masterorganicchemistry.comyoutube.com For instance, the addition of a Grignard reagent would lead to the formation of a tertiary alcohol after an aqueous workup. The addition of cyanide results in the formation of a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group. libretexts.org

The rate and reversibility of nucleophilic addition are influenced by several factors. Electron-withdrawing groups, such as the nitro group present in this compound, generally increase the rate of nucleophilic addition by making the carbonyl carbon more electron-deficient. masterorganicchemistry.com The basicity of the nucleophile also plays a crucial role; strong nucleophiles like Grignard reagents lead to irreversible additions, while weaker nucleophiles can result in reversible reactions. masterorganicchemistry.comyoutube.com

Condensation Reactions (e.g., Aldol (B89426) Condensation in the context of α-keto acids)

α-Keto acids can participate in condensation reactions, which are a class of reactions where two molecules combine to form a larger molecule, often with the elimination of a small molecule like water. libretexts.org The aldol condensation is a prime example, involving the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. libretexts.orgmasterorganicchemistry.com

In the context of α-keto acids, the α-hydrogens are acidic due to the electron-withdrawing effects of both the adjacent keto and carboxylic acid groups. nih.govyoutube.com This acidity allows for the formation of an enolate under basic conditions, which can then act as a nucleophile. youtube.com

The general mechanism for a base-catalyzed aldol condensation involves:

Enolate formation: A base removes an α-hydrogen to form a resonance-stabilized enolate. libretexts.org

Nucleophilic attack: The enolate attacks the electrophilic carbonyl carbon of another molecule. libretexts.org

Protonation: The resulting alkoxide is protonated to form the aldol addition product. libretexts.org

Dehydration: Upon heating, the aldol addition product can be dehydrated to form an α,β-unsaturated compound. libretexts.org

Acid-catalyzed aldol condensations are also possible and proceed through an enol intermediate. masterorganicchemistry.com The acid catalyst serves to protonate the carbonyl group, making it more electrophilic, and also facilitates the dehydration step. masterorganicchemistry.com

While direct examples of aldol condensation involving this compound are not extensively detailed in the provided search results, the general principles of α-keto acid reactivity suggest its potential to undergo such transformations. The Claisen-Schmidt reaction, a specific type of aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound lacking α-hydrogens, is a relevant pathway. masterorganicchemistry.comlibretexts.org

Reductive Transformations of the Ketone

The ketone functional group in α-keto acids can be reduced to a secondary alcohol. This transformation is a common and important reaction in organic synthesis. Various reducing agents can be employed to achieve this reduction.

Enzymatic reductions of α-keto acids are of significant interest due to their high stereoselectivity, yielding chiral α-hydroxy acids which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net For example, D-lactate dehydrogenases (D-LDHs) and other 2-hydroxy acid dehydrogenases (2-HADHs) can catalyze the asymmetric reduction of a range of α-keto acids. researchgate.net Rational design of these enzymes, such as through site-directed mutagenesis, has been shown to improve their activity towards substrates with bulky substituents, like a phenyl group. researchgate.net

Chemical reducing agents can also be utilized. For instance, sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing ketones to alcohols. The mechanism of reduction by these complex metal hydrides involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. youtube.com

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is another reactive center in this compound, enabling transformations such as esterification and amide bond formation.

Esterification Reactions

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. chemguide.co.uk A common method for this transformation is the Fischer esterification, which involves heating the carboxylic acid and alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

The mechanism of Fischer esterification involves several reversible steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by the alcohol on the protonated carbonyl carbon. masterorganicchemistry.com

Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group. masterorganicchemistry.com

Deprotonation to yield the final ester product. masterorganicchemistry.com

An alternative approach for esterification involves the use of a dried Dowex H+ cation-exchange resin, sometimes in combination with sodium iodide (NaI), which provides a green and efficient method. nih.gov For substrates with nitro groups, such as nitrobenzoic acids, esterification can be achieved by heating with glycerol (B35011) in the presence of an acid catalyst and an entraining liquid to azeotropically remove the water produced. google.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Carboxylic Acid | Alcohol | Acid (e.g., H₂SO₄) | Ester |

| This compound | Methanol (B129727) | H₂SO₄ | Methyl 2-(2-nitrophenyl)-2-oxoacetate |

| This compound | Ethanol | Dowex H+/NaI | Ethyl 2-(2-nitrophenyl)-2-oxoacetate |

Amide Bond Formations

Amide bonds can be formed from carboxylic acids and amines. The direct reaction of a carboxylic acid with an amine is generally not practical without strong heating or the use of a coupling agent to "activate" the carboxylic acid. libretexts.orglibretexts.org This is because amines are basic and will deprotonate the carboxylic acid to form a stable carboxylate salt, which is unreactive towards further nucleophilic attack. libretexts.org

Several methods exist to facilitate amide bond formation:

Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an acid anhydride, which then readily reacts with an amine to form the amide. libretexts.orgyoutube.com

Coupling Reagents: Dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used to promote the direct condensation of a carboxylic acid and an amine. youtube.com The mechanism with DCC involves the activation of the carboxylic acid to form a good leaving group, which is then displaced by the amine. youtube.com

Borate Esters: Reagents like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, have been shown to be effective for the direct amidation of carboxylic acids with a wide range of amines. nih.gov

From Isocyanates: Carboxylic acid salts can condense with isocyanates at room temperature to yield amides, with carbon dioxide as the only byproduct. organic-chemistry.org

Catalytic Methods: Ruthenium-based catalysts have been developed for the direct coupling of alcohols and amines to form amides, though this is a different synthetic route. organic-chemistry.org More relevantly, catalytic methods for the direct amidation of carboxylic acids using acetylenes as activating agents have also been reported. nih.gov

For electron-deficient amines or sterically hindered substrates, specific protocols, such as the in situ formation of acyl fluorides followed by reaction with the amine at elevated temperatures, have been developed. nih.gov

| Reactant 1 | Reactant 2 | Coupling Agent/Method | Product |

| Carboxylic Acid | Amine | DCC | Amide |

| This compound | Benzylamine | B(OCH₂CF₃)₃ | N-Benzyl-2-(2-nitrophenyl)-2-oxoacetamide |

| This compound | Aniline (B41778) | Acyl Fluoride Formation | N-Phenyl-2-(2-nitrophenyl)-2-oxoacetamide |

Decarboxylation Reactions

The decarboxylation of α-oxo carboxylic acids, such as this compound, is a significant transformation in organic synthesis. This reaction involves the removal of a carboxyl group, typically with the release of carbon dioxide. While specific studies focusing solely on the decarboxylation of this compound are not extensively detailed in the provided search results, general principles of α-keto acid decarboxylation can be applied.

The decarboxylation of such compounds can be promoted under various conditions, including thermal, acidic, or basic environments, and can also be catalyzed by metal ions or enzymes. For instance, a visible-light photoredox-catalyzed decarboxylation of α-oxo carboxylic acids has been developed, leading to the formation of aldehydes under mild conditions. organic-chemistry.org Another method involves the use of a hypervalent iodine reagent, (diacetoxyiodo)benzene, which facilitates the oxidative decarboxylation of 2-aryl carboxylic acids to aldehydes, ketones, or nitriles at room temperature. organic-chemistry.org

In the context of related compounds, the decarboxylation of levulinic acid to 2-butanone (B6335102) has been achieved through oxidative processes using cupric oxides at elevated temperatures and under acidic conditions. mdpi.com This suggests that oxidative conditions could potentially facilitate the decarboxylation of this compound. The reaction mechanism often involves the formation of an intermediate that stabilizes the negative charge developing on the α-carbon upon loss of CO2. The presence of the ortho-nitro group in this compound, being an electron-withdrawing group, would influence the stability of such intermediates and thus the reaction pathway and efficiency.

It is important to note that the decarboxylation of heteroaromatic carboxylic acids can be catalyzed by silver carbonate and acetic acid in DMSO, highlighting the diverse catalytic systems available for such transformations. organic-chemistry.org

| Reaction Type | Conditions | Products | Reference |

| Photoredox-catalyzed Decarboxylation | Visible light, D2O | C1-deuterated aldehydes | organic-chemistry.org |

| Oxidative Decarboxylation | (Diacetoxyiodo)benzene, NaN3, MeCN | Aldehydes, ketones, nitriles | organic-chemistry.org |

| Oxidative Decarboxylation | Cupric oxides, ~300 °C, acidic pH | 2-butanone (from levulinic acid) | mdpi.com |

| Catalytic Decarboxylation | Ag2CO3, AcOH, DMSO | Protodecarboxylated heteroaromatics | organic-chemistry.org |

Transformations Involving the Ortho-Nitro Group

The ortho-nitro group in this compound is a key functional group that governs a significant portion of its chemical reactivity, enabling various transformations including reductions and subsequent cyclizations.

The reduction of aromatic nitro compounds is a fundamental reaction in organic chemistry, and various methods are available to achieve this transformation. wikipedia.orgmasterorganicchemistry.com These methods are applicable to the nitro group in this compound and its derivatives like 2-nitrophenylacetic acid.

Commonly employed methods for the reduction of aryl nitro groups to the corresponding anilines include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) is a classical and effective method for nitro group reduction. masterorganicchemistry.comgoogle.com For instance, tin(II) chloride (SnCl2) offers a mild route to reduce nitro groups to amines. commonorganicchemistry.com

Other Reducing Agents: Sodium hydrosulfite and sodium sulfide (B99878) are also utilized for this purpose. wikipedia.org

The reduction can also be controlled to yield hydroxylamine (B1172632) derivatives. This partial reduction can be achieved using specific reagents and conditions, such as zinc metal in aqueous ammonium (B1175870) chloride or catalytic rhodium on carbon with hydrazine (B178648) monohydrate. wikipedia.org

It's important to consider that the choice of reducing agent can be critical to avoid side reactions. For example, metal hydrides like lithium aluminum hydride (LiAlH4) are generally not used for reducing aryl nitro compounds to anilines as they can lead to the formation of azo compounds. masterorganicchemistry.comcommonorganicchemistry.com

The reduction of the ortho-nitro group in 2-(2-nitrophenyl)acetic acid and its derivatives is a powerful strategy for the synthesis of various heterocyclic compounds. wikipedia.org The resulting amino group is positioned to react intramolecularly with the side chain, leading to the formation of cyclic structures.

Lactam Formation: Complete reduction of the nitro group in 2-nitrophenylacetic acid to an aniline derivative is often followed by spontaneous or induced cyclization to form a lactam (a cyclic amide). wikipedia.org This transformation is a key step in the synthesis of biologically active molecules. wikipedia.org

Hydroxamic Acid Formation: Partial reduction of the nitro group to a hydroxylamine, followed by intramolecular cyclization, can lead to the formation of hydroxamic acids (cyclic N-hydroxy-amides). wikipedia.org

These intramolecular cyclization reactions are valuable in synthetic organic chemistry. For example, a facile and efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles involves the intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which are derived from the corresponding nitro compounds. nih.gov This highlights how the reduction of a nitro group can trigger a cascade of reactions to build complex heterocyclic systems.

The 2-nitrophenyl group is a well-known photolabile protecting group, often referred to as a "caged" compound. acs.orgnih.govunifr.ch Upon irradiation with light, typically UV light, the 2-nitrobenzyl derivatives undergo a photochemical reaction that leads to the release of a protected molecule. This property is exploited in various fields, including biology and chemistry, to control the release of active species with high spatial and temporal precision. acs.orgnih.gov

The photodecomposition mechanism of 2-nitrobenzyl compounds has been studied in detail. acs.orgunifr.chrsc.org The process is initiated by the photoexcitation of the nitro group, leading to an intramolecular hydrogen abstraction from the benzylic position to form an aci-nitro intermediate. acs.orgnih.gov This intermediate then undergoes a series of rearrangements.

Key intermediates in the photodecomposition pathway include:

aci-Nitro Transients: These are the primary photoproducts, characterized by an absorbance maximum around 400 nm. acs.orgunifr.ch

1,3-Dihydrobenz[c]isoxazol-1-ol Derivatives: These cyclic intermediates are formed from the decay of the aci-nitro tautomers. acs.orgunifr.ch

2-Nitrosobenzyl Hemiacetals: These species can limit the release rate of the caged molecule under certain pH conditions. acs.orgunifr.ch

The specific photodecomposition pathways and the nature of the final products can be influenced by the structure of the 2-nitrophenyl compound and the reaction conditions. nih.gov For instance, in the case of 2-(2-nitrophenyl)ethyl-caged N-hydroxysulfonamides, three different photodecomposition pathways have been observed, leading to the release of nitroxyl (B88944) (HNO), the parent sulfohydroxamic acid, or a sulfonamide. nih.gov The pH of the solution can also play a crucial role in determining the dominant reaction pathway. nih.gov

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of the chemical transformations of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Kinetics: The rates of the reactions discussed above, such as decarboxylation and nitro group reduction, can be influenced by various factors including temperature, pH, and the presence of catalysts. mdpi.com For instance, the decarboxylation of pyridinecarboxylic acids is sensitive to pH, with the rate increasing significantly in acidic conditions. researchgate.net Calorimetric methods can be employed to monitor reaction progress and determine kinetic parameters. mdpi.com

Thermodynamics: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). The enthalpy change (ΔH) and entropy change (ΔS) contribute to ΔG. Calorimetry is a powerful tool for measuring the heat of reaction (enthalpy). mdpi.comiafss.org For example, the reaction enthalpy change for glycolytic reactions has been shown to be significantly influenced by pH and the presence of crowding agents. mdpi.com

Elucidation of Reaction Intermediates

The transformation of this compound, particularly its reductive cyclization to isatin (B1672199), is not a single-step event but proceeds through a sequence of highly reactive, short-lived intermediates. While direct spectroscopic observation of these intermediates for this specific substrate is challenging due to their transient nature, their existence is inferred from mechanistic studies of analogous intramolecular redox reactions of ortho-substituted nitroarenes and computational studies. nih.govacs.orgucl.ac.uk The generally accepted pathway involves the progressive reduction of the nitro group, followed by intramolecular cyclization.

The initial step in the reductive cyclization is the reduction of the nitro group to a nitroso group. This transformation is a key step in many reactions of nitroarenes. acs.orgucl.ac.uk The resulting intermediate is 2-(2-nitrosophenyl)-2-oxoacetic acid . The formation of such nitroso intermediates has been proposed in various intramolecular cyclizations leading to heterocyclic systems. nih.gov For instance, the synthesis of cinnolines from 2-nitrobenzyl alcohol is suggested to proceed through a 2-nitrosobenzaldehyde intermediate. nih.gov

Further reduction of the nitroso intermediate leads to the formation of a 2-(2-hydroxylaminophenyl)-2-oxoacetic acid . Hydroxylamine derivatives are frequently proposed as intermediates in the synthesis of indoles from nitroaromatic compounds. organic-chemistry.org These intermediates are poised for intramolecular cyclization due to the nucleophilicity of the hydroxylamino group and the electrophilicity of the adjacent carbonyl group.

The subsequent step is the intramolecular nucleophilic attack of the hydroxylamino group on the α-keto group. This cyclization can proceed via two possible pathways depending on which carbonyl group is attacked, leading to different cyclic intermediates. Attack on the ketone carbonyl would lead to a five-membered ring intermediate, while attack on the carboxylic acid carbonyl would result in a six-membered ring. However, the formation of the five-membered lactam ring of isatin is the observed outcome. This cyclization likely forms a hydroxylated indolin-2-one intermediate.

Dehydration of this cyclic intermediate then leads to the final product, isatin. The proposed sequence of key intermediates is summarized in the table below.

| Intermediate Name | Chemical Structure | Key Features | Evidence/Analogy |

|---|---|---|---|

| 2-(2-Nitrosophenyl)-2-oxoacetic acid | O=C(C(=O)c1ccccc1N=O)O | Highly reactive species formed by the initial reduction of the nitro group. The nitroso group is a key precursor to further reduction and cyclization. | Proposed in various intramolecular redox cyclizations of nitroarenes. nih.govacs.org Mechanistic studies of iron-catalyzed nitroso ene reactions confirm the role of nitrosoarene intermediates. acs.org |

| 2-(2-Hydroxylaminophenyl)-2-oxoacetic acid | O=C(C(=O)c1ccccc1N(O)H)O | A nucleophilic intermediate resulting from the reduction of the nitroso group. The hydroxylamino group is positioned for intramolecular attack on the adjacent carbonyl. | Commonly accepted intermediates in indole (B1671886) synthesis from nitroaromatic precursors. organic-chemistry.org Their formation is a critical step before cyclization. |

| 3-Hydroxy-2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid | O=C(O)C1(O)C(=O)Nc2ccccc12 | A cyclic hemiaminal-like intermediate formed after the intramolecular nucleophilic attack. This species readily undergoes dehydration. | Analogous to intermediates in the formation of isatins and related heterocyclic compounds where cyclization precedes dehydration. researchgate.net |

The elucidation of these intermediates is supported by trapping experiments and computational studies on similar systems. For example, in related reactions, transient nitroso species have been trapped, and the involvement of hydroxylamine derivatives is well-documented in the synthesis of various nitrogen-containing heterocycles. scispace.comukm.my While a dedicated computational study on the reductive cyclization of this compound is not widely reported, such studies on similar systems have helped to map the energy profiles of the reaction pathways and support the proposed sequence of intermediates. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 2-(2-Nitrophenyl)-2-oxoacetic acid in solution. By analyzing the magnetic properties of its atomic nuclei, a comprehensive picture of the proton and carbon environments can be assembled.

Proton NMR (¹H NMR) spectroscopy of this compound reveals the electronic environment of the hydrogen atoms within the molecule. The aromatic protons on the nitrophenyl ring typically appear as a complex multiplet in the downfield region, a result of their varied chemical environments and spin-spin coupling interactions. The chemical shifts, coupling patterns, and integration of these signals are key to confirming the substitution pattern of the aromatic ring. The acidic proton of the carboxylic acid group is also a characteristic feature, though its chemical shift can be highly variable depending on the solvent and concentration.

Detailed ¹H NMR spectral data is often reported as follows:

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.60 - 8.20 | m | |

| Carboxylic Acid-H | 10.0 - 13.0 | br s |

Note: 'm' denotes a multiplet and 'br s' denotes a broad singlet. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom, including the two carbonyl carbons of the keto-acid moiety and the six carbons of the nitrophenyl ring. The chemical shifts of these carbons are indicative of their hybridization and the electron-withdrawing or -donating effects of neighboring functional groups. The presence of the nitro group and the carboxylic acid significantly influences the chemical shifts of the aromatic carbons.

A representative ¹³C NMR data table is shown below:

| Carbon | Chemical Shift (δ) in ppm |

| C=O (Ketone) | ~188 |

| C=O (Carboxylic Acid) | ~162 |

| Aromatic C-NO₂ | ~148 |

| Aromatic CH | 124 - 135 |

| Aromatic C-C=O | ~130 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

For an unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the aromatic ring and the keto-acid side chain, as well as for confirming the positions of the carbonyl groups and the nitro group.

In-situ NMR spectroscopy is a powerful tool for studying the synthesis of this compound in real-time. By acquiring NMR spectra directly from a reacting mixture, it is possible to monitor the consumption of starting materials, the formation of intermediates, and the appearance of the final product. This provides valuable kinetic and mechanistic information, allowing for the optimization of reaction conditions such as temperature, pressure, and catalyst loading. For instance, the progress of a reaction to synthesize this compound can be tracked by observing the characteristic signals of the product appearing over time.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the exact mass, which in turn can be used to deduce the elemental formula of the compound with a high degree of confidence. The experimentally determined exact mass is compared to the calculated mass for the expected formula, C₈H₅NO₅.

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M-H]⁻ | 194.0141 | Typically within a few ppm of the calculated value |

Note: The compound is often observed as the deprotonated molecule [M-H]⁻ in negative ion mode.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for assessing the purity of this compound and analyzing it within complex mixtures. rroij.comwikipedia.org The method combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. researchgate.net

A typical LC-MS analysis for this compound would involve reversed-phase high-performance liquid chromatography (HPLC). In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a formic acid additive. youtube.com As the sample mixture passes through the column, this compound is separated from impurities based on differences in polarity and hydrophobicity. researchgate.net Its retention time, the time it takes to travel through the column, is a characteristic property under specific chromatographic conditions.

Following separation, the eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions from the analyte molecules in the liquid phase, making it ideal for analyzing organic molecules without causing significant fragmentation. researchgate.net For this compound (molar mass: 195.12 g/mol ), analysis in negative ion mode would detect the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 194.1.

The purity of a sample is determined by integrating the area of the chromatographic peak corresponding to this compound and comparing it to the total area of all detected peaks. wikipedia.org This allows for the quantification of impurities, even at very low levels. The high sensitivity and selectivity of LC-MS make it superior for detecting trace-level impurities that might be missed by other methods. wikipedia.org Furthermore, the mass spectrometer can provide the molecular weights of any co-eluting impurities, aiding in their identification. In some applications, derivatization with reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH) can be employed to enhance the chromatographic and ionization properties of carboxylic acids for LC-MS analysis. youtube.com

Collision-Induced Dissociation (CID) for Fragmentation Pathway Studies

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce the fragmentation of a selected ion, providing valuable information about its chemical structure. nih.gov In a CID experiment, the deprotonated molecular ion of this compound, [M-H]⁻ at m/z 194.1, is isolated in the mass spectrometer and collided with an inert gas like argon or nitrogen. This collision imparts internal energy to the ion, causing it to break apart into smaller fragment ions. nih.gov The resulting fragmentation pattern is a fingerprint of the molecule's structure.

The fragmentation pathways of this compound are dictated by its functional groups: a carboxylic acid, an α-keto group, and an ortho-nitro-substituted phenyl ring. Several key fragmentation pathways can be predicted:

Decarboxylation: The most common fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da). nih.gov This would result in a fragment ion at m/z 150.1.

α-Cleavage: Cleavage of the carbon-carbon bond between the two carbonyl groups is a characteristic fragmentation of ketones. nih.govyoutube.com This would lead to the formation of a 2-nitrophenylcarbonyl anion and a neutral carbon monoxide molecule or other related fragments.

Nitro Group Fragmentation: Aromatic nitro compounds exhibit characteristic fragmentation patterns related to the nitro group. nih.gov This can include the loss of NO (30 Da) or NO₂ (46 Da). The ortho position of the nitro group relative to the side chain can lead to specific "ortho-effects," where the groups interact during fragmentation, resulting in unique product ions not seen in the meta or para isomers. youtube.com For instance, after initial fragmentation like decarboxylation, the nitro group might interact with the resulting carbanion, leading to complex rearrangements.

By analyzing the masses of the fragment ions produced, a detailed picture of the molecule's connectivity can be assembled, confirming the identity and structure of the compound.

| Precursor Ion (m/z) | Predicted Fragmentation | Neutral Loss (Da) | Predicted Fragment Ion (m/z) | Structural Interpretation |

| 194.1 | Decarboxylation | 44 (CO₂) | 150.1 | Loss of the carboxylic acid group |

| 194.1 | α-Cleavage | 28 (CO) | 166.1 | Cleavage between carbonyls |

| 194.1 | Nitro group loss | 46 (NO₂) | 148.1 | Loss of the nitro group |

| 194.1 | Nitro group loss | 30 (NO) | 164.1 | Loss of nitric oxide |

Infrared (IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy (Characteristic vibrations of nitro, carbonyl, and carboxylic acid groups)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The main vibrational modes for this compound are:

Nitro Group (NO₂): Aromatic nitro compounds show two strong and distinct stretching vibrations. nih.gov The asymmetric stretch typically appears in the range of 1550-1490 cm⁻¹, and the symmetric stretch is found between 1355-1315 cm⁻¹. The conjugation with the aromatic ring influences the exact position of these bands.

Carbonyl Groups (C=O): This molecule contains two carbonyl groups: one from the ketone and one from the carboxylic acid. The α-keto carbonyl stretch is expected around 1720-1740 cm⁻¹. The carboxylic acid carbonyl stretch usually appears as a strong band around 1700-1725 cm⁻¹. In the solid state, intermolecular hydrogen bonding can cause these bands to broaden and shift to lower frequencies.

Carboxylic Acid Group (-COOH): This group is identified by its C=O stretch and a very broad O-H stretching band that typically spans from 3300 to 2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state. The C-O stretch of the carboxylic acid is also visible, usually in the 1320-1210 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Carbonyl (Ketone) | C=O stretch | 1740 - 1720 | Strong |

| Carbonyl (Carboxylic Acid) | C=O stretch | 1725 - 1700 | Strong |

| Nitro Group | Asymmetric NO₂ stretch | 1550 - 1490 | Strong |

| Nitro Group | Symmetric NO₂ stretch | 1355 - 1315 | Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to calculate the precise positions of each atom in the molecule, as well as bond lengths, bond angles, and torsion angles. nih.gov

For this compound, a single crystal X-ray analysis would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the phenyl ring and the relative orientations of the nitro group and the α-keto-carboxylic acid side chain. Structural data from closely related compounds, such as 2-(4-nitrophenyl)-2-oxoethyl benzoate, show that the two aromatic rings are nearly coplanar. nih.gov A similar analysis for the target compound would precisely define the torsion angle between the phenyl ring and the adjacent carbonyl group. This technique remains the gold standard for absolute structural characterization of crystalline materials.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen bonding, π-π stacking)

Beyond individual molecular geometry, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. This packing is governed by various non-covalent intermolecular interactions. For this compound, the primary interactions stabilizing the crystal structure are expected to be hydrogen bonding and π-π stacking.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the -OH) and acceptor (the C=O). In the solid state, carboxylic acids almost universally form centrosymmetric dimers through a pair of strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. The nitro group's oxygen atoms can also act as weak hydrogen bond acceptors for C-H donors on adjacent molecules.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most common approach. In this technique, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The nitro group and the carboxylic acid and α-keto functionalities of the molecule will dictate its retention behavior. The development of a specific method would involve optimizing several key parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or degradation products.

Method Development Considerations:

Column: A C18 column is a common starting point for the analysis of aromatic acids. The choice of column dimensions (length and internal diameter) and particle size will influence the efficiency and speed of the separation.

Mobile Phase: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds of interest with good peak shape in a reasonable time. The pH of the aqueous portion of the mobile phase is a critical parameter. For an acidic compound like this compound, maintaining the pH below its pKa (typically by adding an acid like trifluoroacetic acid or formic acid) will ensure it is in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column.

Detection: The presence of the nitrophenyl chromophore allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) for this compound would be determined by running a UV spectrum of a standard solution. This wavelength would then be used for quantitative analysis to ensure maximum sensitivity.

Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are adjusted to optimize the separation efficiency and analysis time.

Purity Assessment:

For purity assessment, the developed HPLC method would be used to generate a chromatogram of the sample. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. This "area percent" method provides a quantitative measure of the purity. Impurities would appear as separate, smaller peaks, and their retention times would provide information about their relative polarity compared to the main compound.

Quantitative Analysis:

For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a high-purity reference standard of this compound. The peak area response for each concentration is plotted against the concentration to generate a linear regression curve. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve.

Method Validation:

A crucial part of any analytical method is its validation to ensure it is reliable, reproducible, and accurate for its intended purpose. Key validation parameters that would be assessed for an HPLC method for this compound are summarized in the table below.

Table 1: Key Parameters for HPLC Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The peak for the analyte should be well-resolved from other peaks, and peak purity analysis (e.g., using a photodiode array detector) should confirm its homogeneity. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A correlation coefficient (r²) of ≥ 0.999 for the calibration curve. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | The range should encompass the expected concentrations of the analyte in the samples to be tested. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Typically reported as percent recovery, with values between 98% and 102% being desirable. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD). | RSD values should typically be ≤ 2% for repeatability (intra-day precision) and reproducibility (inter-day precision). |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Usually determined based on the signal-to-noise ratio (e.g., S/N = 3). |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Usually determined based on the signal-to-noise ratio (e.g., S/N = 10). |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | The method should produce consistent results when small changes are made to parameters like mobile phase composition, pH, flow rate, and column temperature. |

While specific research findings and detailed data tables for the HPLC analysis of this compound are not readily found in the surveyed literature, the principles and validation parameters outlined above provide a comprehensive framework for the development and implementation of a robust analytical methodology for this compound. The generation of such data would be a prerequisite for its use in any regulated or quality-controlled environment.

Computational and Theoretical Investigations of 2 2 Nitrophenyl 2 Oxoacetic Acid

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental in modern chemistry for predicting the geometric and electronic properties of molecules. These computational methods, such as Density Functional Theory (DFT) or ab initio approaches, solve approximations of the Schrödinger equation to determine a molecule's stable structure and energy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. For a molecule like 2-(2-Nitrophenyl)-2-oxoacetic acid, this process would involve calculating the forces on each atom and adjusting their positions until those forces are minimized.

Conformational analysis is crucial for flexible molecules that can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. In the case of this compound, key rotations would occur around the C-C bond connecting the phenyl ring to the oxoacetic acid moiety and the C-C bond of the carboxylic acid group. A thorough analysis would identify various stable conformers (local energy minima) and the transition states connecting them, revealing the molecule's preferred shapes and the energy barriers between different conformations. This is often achieved through methods like simulated annealing or by systematically rotating bonds and performing energy calculations.

Electronic Structure Determination (e.g., HOMO-LUMO orbitals, energy gaps)

Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic behavior. This involves analyzing the distribution of electrons in molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The map uses a color scale to show different regions of charge distribution: red typically indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show a strong negative potential around the oxygen atoms of the nitro and carboxylic acid groups, and a positive potential near the hydrogen atom of the carboxylic acid. This visualization helps in understanding sites for intermolecular interactions, such as hydrogen bonding.

Spectroscopic Property Predictions

Computational methods can simulate various types of spectra, providing valuable insights that aid in the interpretation of experimental data.

Simulated Vibrational Spectra (IR and Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes (stretching, bending, twisting) and their corresponding frequencies and intensities can be determined.

For this compound, a simulated IR spectrum would be expected to show characteristic peaks for the C=O stretching of the ketone and carboxylic acid, O-H stretching of the carboxylic acid, and N-O stretching of the nitro group. Comparing the calculated spectrum with an experimental one can help confirm the molecular structure and assign specific vibrational modes to observed absorption bands.

Predicted Electronic Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. This calculation determines the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption.

A predicted UV-Vis spectrum for this compound would identify the electronic transitions responsible for its absorption of light, likely involving π→π* and n→π* transitions associated with the aromatic ring and the carbonyl and nitro groups. These calculations can also show how factors like solvent polarity might shift the absorption wavelengths.

Theoretical NMR Chemical Shifts

Computational chemistry offers powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules like this compound. By employing methods such as Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the theoretical chemical shifts for ¹H and ¹³C atoms. These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.

The process involves optimizing the molecule's geometry to find its most stable conformation. Following optimization, the GIAO method is used to compute the NMR shielding tensors in the presence of a magnetic field. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).

While specific DFT calculations for this compound are not widely published, data for analogous compounds demonstrate the utility of this approach. For instance, calculations on related nitrophenyl derivatives show that the chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing nature of the nitro group (NO₂) and the carbonyl groups (C=O) significantly influences the chemical shifts of nearby aromatic protons and carbons, causing them to appear at higher chemical shifts (downfield) in the predicted spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This table is illustrative, based on general principles and data from related compounds, as specific computational studies on this compound are not publicly available.

| Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Carboxylic H | > 10.0 | Acidic proton, typically broad and downfield. |

| Aromatic H | 7.5 - 8.5 | Deshielded due to the electron-withdrawing nitro and oxoacetic groups. |

| Carboxylic C | 160 - 170 | Carbonyl carbon of the acid group. |

| Keto C | 185 - 195 | Carbonyl carbon of the keto group, highly deshielded. |

| Aromatic C-NO₂ | ~148 | Carbon directly attached to the nitro group. |

| Aromatic C | 120 - 140 | Other carbons in the phenyl ring. |

Thermodynamic and Kinetic Studies

Computational methods are essential for exploring the thermodynamic and kinetic aspects of chemical compounds and reactions involving this compound.

Reaction Pathway Modeling and Transition State Analysis

The synthesis of this compound, for example, through the oxidation of 2-nitro-mandelic acid or the hydrolysis of a corresponding nitrile, can be modeled computationally. By mapping the potential energy surface of the reaction, chemists can identify the most likely reaction pathways. This involves calculating the energies of reactants, intermediates, products, and, crucially, the transition states that connect them.

Transition state theory combined with quantum chemical calculations (like DFT) allows for the determination of activation energies. A lower activation energy signifies a more kinetically favorable pathway. For a given reaction, locating the transition state structure—a first-order saddle point on the potential energy surface—is a key computational task that helps in understanding the reaction mechanism at a molecular level.

Stability Predictions and Energetic Profiles

The thermodynamic stability of this compound can be assessed by calculating its standard enthalpy of formation (ΔfH°). Such calculations are often performed using high-level ab initio methods or composite methods that provide high accuracy. The energetic profile of the molecule, including its various conformations, can be determined by rotating its single bonds (e.g., the C-C bond between the phenyl ring and the oxoacetic group) and calculating the energy at each step. This analysis reveals the most stable conformer and the energy barriers to internal rotation.

Molecular Descriptors and QSAR/QSPR Relevant Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors to predict the biological activity or physical properties of compounds. For this compound, numerous descriptors can be calculated to serve these models.

Key electronic and physicochemical parameters include:

Hyperpolarizability: This parameter is relevant for nonlinear optical (NLO) properties. Molecules with large donor-acceptor systems can exhibit high hyperpolarizability. The combination of the electron-withdrawing nitro group and the phenyl ring system could confer NLO properties to this molecule.

Topological Polar Surface Area (TPSA): This descriptor is calculated from the surface areas of polar atoms (oxygen and nitrogen) and is a good predictor of drug transport properties.

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the molecule.

Table 2: Calculated Molecular Descriptors for a Related Isomer, 2-(4-Nitrophenyl)-2-oxoacetic acid Data from PubChem for the para-isomer is used for illustration, as a comprehensive, validated list for the ortho-isomer is not readily available.

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Weight | 195.13 g/mol | Basic physical property. |

| XLogP3 | 1.2 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 5 | Oxygens in the nitro, keto, and carboxylic groups. |

| Rotatable Bond Count | 3 | Relates to conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 100 Ų | Indicates polarity and potential for membrane permeability. |

Intermolecular Interaction Modeling

Understanding how this compound molecules interact with each other in the solid state or in solution is crucial for predicting its physical properties, such as melting point and solubility. The primary intermolecular force for this compound is hydrogen bonding.

The carboxylic acid group is a potent hydrogen bond donor (the -OH proton) and acceptor (the C=O and -OH oxygens). In the solid state, it is highly likely that these molecules form dimers through strong hydrogen bonds between their carboxylic acid moieties, a common motif for carboxylic acids.

Applications in Advanced Organic Synthesis and Chemical Research

As a Versatile Building Block for Complex Organic Architectures

The strategic placement of reactive functional groups—the carboxylic acid, the ketone, and the nitro group—makes 2-(2-Nitrophenyl)-2-oxoacetic acid a valuable starting material for synthesizing intricate molecular frameworks.

While research has more extensively documented the use of related compounds like 2-nitrophenylacetic acid and its nitrile derivative (o-nitrophenylacetonitrile) in the synthesis of heterocyclic systems, the underlying principles are applicable to this compound. For instance, o-nitrophenylacetonitrile is a known precursor for a variety of benzo-fused heterocycles, including quinolines. arkat-usa.org The key step in these syntheses often involves the reactivity of the benzylic position, which can be deprotonated to form a nucleophile that attacks the ortho-nitro group, initiating a cyclization cascade.

In one such reaction, the anion generated from o-nitrophenylacetonitrile undergoes an unusual annulation at higher temperatures, leading to 2,3,4-trisubstituted quinolines. arkat-usa.org Given that this compound possesses a similarly activated α-carbon, it represents a promising, albeit distinct, building block for analogous transformations. The presence of the adjacent ketone and carboxylic acid groups offers alternative reaction pathways, potentially allowing for the synthesis of novel quinoline (B57606) derivatives and other complex heterocyclic structures of interest in medicinal and materials chemistry. northumbria.ac.uknih.govresearchgate.netnih.gov

The compound 2-nitrophenylacetic acid, which is structurally related to this compound, has been identified as a key precursor in the total synthesis of complex natural products like (−)-phaitanthrin D. ontosight.ai The synthesis utilizes the nitrophenylacetic acid unit to construct a disubstituted heterocyclic core present in the final molecule. ontosight.ai The critical functionalities provided by the precursor are the phenyl ring and the nitro group, which is later reduced to an amine to enable further bond formations.

Although the direct use of this compound in this specific synthesis has not been detailed, its structural analogy to 2-nitrophenylacetic acid makes it a viable candidate for constructing similar biologically relevant scaffolds. The additional oxo-group provides a synthetic handle that could be exploited for alternative cyclization strategies or for introducing additional molecular complexity, thereby expanding the range of accessible analogues of phaitanthrin D and other intricate natural products.

Role in Methodological Development in Organic Chemistry

The unique reactivity of this compound makes it a valuable substrate for exploring and developing new synthetic methods.

Research into the reactivity of α-(2-nitrophenyl)ketones, a class to which this compound belongs, has led to the discovery of novel chemical transformations. For example, when treated with a base like sodium hydroxide, these ketones can generate an enolate that intramolecularly reacts with the nitro group. researchgate.net This process does not lead to a simple cyclization but can form a variety of nitrones under specific conditions. researchgate.net The development of such unexpected reaction pathways contributes significantly to the toolbox of synthetic organic chemistry. The study of how different bases, solvents, and catalysts influence the reaction of this compound can lead to new, efficient methods for creating complex nitrogen-containing molecules.

Advanced Functional Material Precursors (e.g., potential for non-linear optical properties based on nitro group)

Organic molecules with significant non-linear optical (NLO) properties are crucial for applications in modern optoelectronics, including optical data storage and signal processing. nih.gov The key to creating these materials often lies in designing molecules with a strong polarization, typically achieved by connecting electron-donating and electron-withdrawing groups through a π-conjugated system.

The nitro group (NO₂) is a powerful electron-withdrawing group. nih.gov The presence of the 2-nitrophenyl moiety in this compound makes it an excellent candidate as a precursor for NLO materials. worldscientific.com By chemically modifying the molecule to incorporate electron-donating groups, it is possible to create a "push-pull" system, which is a common and effective design strategy for enhancing NLO response. Computational studies on similar nitrophenyl derivatives have confirmed their potential for exhibiting high second-order NLO properties, suggesting that materials derived from this compound could have significant technological applications. nih.govworldscientific.com

Probes for Mechanistic Organic Chemistry Studies (e.g., Photorelease mechanisms)

The 2-nitrobenzyl group is one of the most widely used photolabile protecting groups, often referred to as a "photocage." These groups allow chemists to control the release of a molecule, such as a drug or a signaling agent, with spatial and temporal precision using light. acs.org The photorelease mechanism is well-studied and involves the photo-excitation of the nitro group, which then abstracts a hydrogen atom from the benzylic position to form an aci-nitro intermediate. acs.orgrsc.org This intermediate rapidly rearranges, leading to the cleavage of the bond to the protected molecule and the formation of a 2-nitroso-carbonyl compound. acs.orgresearchgate.net

As an α-(2-nitrophenyl)ketone, this compound is an ideal substrate for studying these photorelease mechanisms in detail. rsc.org The α-keto acid moiety can function as the photolabile group. By subjecting the compound to photolysis and analyzing the intermediates and reaction kinetics, researchers can gain deeper insights into the fundamental steps of the photo-cleavage process. acs.org This knowledge is critical for designing more efficient and sensitive photocages for applications in biology and medicine. researchgate.net

Use as an Analytical Standard or Reagent in Research Assays

The utility of a chemical compound in analytical chemistry is predicated on its purity, stability, and reactivity in a predictable and measurable manner. While many organic molecules serve as standards or reagents, information regarding the specific application of This compound in this capacity is not extensively documented in publicly available scientific literature.

In analytical chemistry, a compound with a well-defined structure and high purity, such as that offered by commercial suppliers for research purposes, can theoretically be used as a reference standard. This involves using the compound to calibrate analytical instruments and to quantify its presence or the presence of structurally similar compounds in a sample. However, specific published methods detailing the use of this compound for such purposes are not readily found.

Similarly, its potential as a reagent in research assays would depend on the reactivity of its functional groups—the carboxylic acid, the α-keto group, and the nitroaromatic moiety. For instance, the carboxylic acid could be used to derivatize other molecules to enhance their detectability in techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. The ketone or the nitro group could also potentially participate in specific chemical reactions that produce a measurable signal, such as a color change or fluorescence, forming the basis of a quantitative assay.

A structurally related compound, (2-Nitrophenyl)acetic acid, has been reportedly used as an internal standard in the high-performance liquid chromatography (HPLC) analysis of salicylamide-O-acetic acid. This suggests that aromatic nitro compounds can be suitable for such applications, likely due to their strong UV absorbance, which facilitates detection. By extension, this compound might also possess properties that would make it a candidate for similar applications. However, without specific research findings, this remains a theoretical consideration.

The following table summarizes the key physicochemical properties of this compound, which are relevant for its potential use as an analytical standard.

| Property | Value |

| Molecular Formula | C₈H₅NO₅ |

| Molecular Weight | 195.13 g/mol |

| Physical Form | Solid |

| Purity (Typical) | ≥95% |

It is important to note that the absence of documented applications does not definitively preclude its use in specialized or proprietary research assays. However, based on the available scientific literature, the role of this compound as a widely recognized analytical standard or a common reagent in research assays is not established. Further research and publication of analytical methods employing this compound would be necessary to fully characterize its utility in this field.

Future Research Directions and Emerging Perspectives

Exploration of Asymmetric Synthesis for Chiral Derivatives

The development of methods for the asymmetric synthesis of chiral molecules is a paramount objective in modern organic chemistry, particularly for applications in pharmacology and materials science. Molecules with an asymmetric center, known as chiral compounds, can exist as non-superimposable mirror images called enantiomers. nih.gov While enantiomers share many physical properties, they often exhibit distinct biological activities and behaviors within a chiral environment like the human body. nih.gov For derivatives of 2-(2-Nitrophenyl)-2-oxoacetic acid, the creation of specific enantiomers could lead to compounds with enhanced or novel therapeutic effects or advanced material properties.

Future research will likely focus on applying established and innovative asymmetric strategies to this scaffold. Key areas of exploration include:

Chiral Catalysis: The use of chiral catalysts, such as BINOL-derived phosphoric acids or chiral oxazaborolidinium ions, has proven effective in a range of asymmetric reactions, including Friedel-Crafts alkylations and cyclopropanations. mdpi.com Adapting these catalytic systems to reactions involving this compound could enable the enantioselective synthesis of its derivatives.

Biocatalysis: Enzymatic reactions offer high stereoselectivity under mild conditions. Biocatalytic dynamic kinetic resolution (DKR), which combines enzyme-catalyzed resolution with in-situ racemization of the starting material, is a powerful technique. nih.gov Nitrilase enzymes, for example, have been successfully used in the DKR of α-thionitriles to produce enantiomerically pure α-thiocarboxylic acids. nih.gov Investigating nitrilases or other enzyme classes for the stereoselective transformation of derivatives of this compound represents a promising and green avenue for producing single-enantiomer products.

The successful development of these asymmetric methodologies would significantly broaden the scope of this compound as a chiral building block.

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, is a modern paradigm in chemical synthesis that offers significant advantages over traditional batch production, including enhanced safety, improved heat and mass transfer, superior reproducibility, and greater potential for automation and scalability. These characteristics make it an inherently greener and more efficient approach to chemical manufacturing.

The integration of this compound and its reactions into flow chemistry systems is a logical and compelling direction for future research. The reductive cyclization of ortho-substituted nitroaromatics is a key transformation that lends itself well to this technology. For instance, the continuous flow synthesis of indoles via the palladium-catalyzed deoxygenation of o-vinylnitrobenzenes has been successfully demonstrated. researchgate.net This process, which uses carbon monoxide as a reductant, proceeds cleanly in a pressurized flow reactor, achieving high yields in short reaction times (15-30 minutes). researchgate.net

Given its structure, this compound is an ideal candidate for similar continuous flow processes to synthesize heterocyclic structures like indole-2-carboxylates. A potential flow setup could involve:

Reactor Design: Utilizing packed-bed reactors with immobilized catalysts or tube-in-tube reactors for gas-liquid reactions to ensure efficient mixing and reaction control.

Process Optimization: Fine-tuning parameters such as temperature, pressure, flow rate, and stoichiometry in real-time to maximize yield and minimize byproduct formation.

Telescoped Synthesis: Designing multi-step flow sequences where the output of one reactor feeds directly into the next, allowing for the synthesis of complex molecules from this compound without intermediate isolation and purification steps.

Adopting flow methodologies would not only improve the efficiency and safety of reactions involving this compound but also align with the growing industrial demand for sustainable and cost-effective chemical production. ontosight.ai

Advanced Computational Design of Novel Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. mdpi.com By modeling molecular structures and simulating reaction pathways, DFT allows researchers to investigate stability, electronic properties, and reactivity without conducting costly and time-consuming experiments. nih.govnih.gov While specific computational studies on this compound are an emerging area, the application of these methods holds immense potential for designing novel reactivity and discovering new applications.

Future computational research on this compound would likely involve:

Mechanism Elucidation: DFT calculations can map the potential energy surface for key reactions, such as its reductive cyclization to form indole (B1671886) derivatives. This allows for the identification of transition states and intermediates, providing a deeper understanding of the reaction mechanism, similar to studies performed on the decarboxylation of pyruvic acid isomers. researchgate.netnih.gov

Reactivity Prediction: The calculation of frontier molecular orbitals (HOMO-LUMO) and other electronic descriptors can predict the most likely sites for nucleophilic or electrophilic attack, guiding the rational design of new synthetic transformations. mdpi.comnih.gov

In Silico Screening: Computational models can be used to design and screen a virtual library of derivatives of this compound for specific properties. For example, by calculating parameters like ionization potential and electron affinity, researchers could identify candidates for new organic electronic materials or design molecules with tailored pharmacological profiles.

The synergy between computational prediction and experimental validation will accelerate the discovery cycle, enabling the more rapid development of innovative materials and molecules derived from this versatile scaffold.

Interdisciplinary Research with Green Chemistry and Materials Science

The future of this compound is intrinsically linked to interdisciplinary collaboration, particularly at the intersection of green chemistry and materials science. Its unique chemical structure, featuring multiple reactive functional groups, makes it a highly attractive building block for creating advanced functional materials.

Green Chemistry Perspectives: The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The future development of this compound chemistry can align with these principles by:

Adopting Greener Processes: As discussed, shifting from batch to continuous flow synthesis represents a significant step towards more sustainable manufacturing. researchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, such as cyclization and addition reactions.

Use of Renewable Feedstocks: Exploring biocatalytic routes for the synthesis of the compound itself or its derivatives.

Materials Science Applications: The dual functionality of the nitro group and the α-keto acid moiety provides a platform for constructing complex molecular architectures. Future research in materials science could explore:

Polymer Synthesis: The carboxylic acid group can be used for polymerization reactions (e.g., forming polyesters or polyamides), while the nitro group can be subsequently modified to tune the polymer's properties (e.g., by reduction to an amine for cross-linking).

Functional Dyes and Pigments: The nitroaromatic core is a chromophore that can be elaborated through chemical synthesis to create novel dyes with specific optical properties for use in sensors or imaging.

Heterocyclic-Based Materials: The efficient synthesis of indole and other heterocyclic structures from this precursor opens the door to creating materials with interesting electronic properties, such as organic semiconductors or components for organic light-emitting diodes (OLEDs).

The successful translation of this compound into next-generation materials will require a concerted effort from synthetic chemists, polymer scientists, and materials engineers to bridge the gap between molecular design and macroscopic function.

Data Tables

Table 1: Summary of Future Research Methodologies and Potential Outcomes

| Methodology | Key Focus Area | Potential Outcomes |

|---|---|---|

| Asymmetric Synthesis | Application of chiral catalysts and biocatalysis. | - Production of single-enantiomer chiral derivatives.- Development of novel therapeutic agents with improved specificity.- Creation of advanced materials with unique chiroptical properties. |

| Flow Chemistry | Integration of synthesis into continuous flow reactors. | - Safer, more efficient, and scalable production.- Improved reaction control and higher yields.- Facilitation of multi-step, telescoped syntheses. |

| Advanced Computational Design | Use of DFT to model reactivity and properties. | - Deeper understanding of reaction mechanisms.- Rational design of new reactions and functional derivatives.- In silico screening for novel applications in medicine and materials. |

| Green Chemistry & Materials Science | Interdisciplinary collaboration for sustainable innovation. | - Development of environmentally benign synthesis routes.- Creation of novel polymers, dyes, and functional materials.- Synthesis of heterocyclic-based materials for electronic applications. |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Arylpropionic acid |

| 2-Oxopropanoic acid |

| 4-Hydroxycoumarin |

| 4-Hydroxy-6-methyl-2H-pyran-2-one |

| Acetic acid |

| BINOL |

| Carbon monoxide |

| Indole-2-carboxylate |

| N-(2-nitrophenyl)maleimide |

| Nitrobenzene |

| o-Vinylnitrobenzene |

| Pyruvic acid |

Q & A

Q. What are the most efficient synthetic routes for 2-(2-Nitrophenyl)-2-oxoacetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via oxidation of 2-(2-nitrophenyl)acetaldehyde using strong oxidizing agents like KMnO₄ in acidic conditions . Alternatively, coupling reactions involving 2-nitrobenzaldehyde with glyoxylic acid derivatives under catalytic conditions (e.g., Pd or Cu catalysts) have been reported for similar aryl-oxoacetic acids . Optimization involves adjusting pH (acidic media preferred), temperature (40–60°C), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC is critical to minimize byproducts like over-oxidized nitrobenzoic acids .

Q. How can spectroscopic techniques (NMR, IR) be used to characterize this compound?

- Methodological Answer :

- ¹H NMR : The aromatic protons of the 2-nitrophenyl group appear as a multiplet in δ 7.5–8.5 ppm, while the oxoacetic acid protons (C=O adjacent to the aryl group) show a singlet near δ 6.0–6.5 ppm .

- ¹³C NMR : The carbonyl carbons (C=O) resonate at δ 170–180 ppm, and the nitro group induces deshielding in adjacent carbons .

- IR : Strong peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) confirm functional groups .

Calibration with reference compounds (e.g., 2-(4-nitrophenyl)-2-oxoacetic acid ) is recommended to resolve ambiguities.

Q. What solubility and stability challenges arise when handling this compound, and how can they be mitigated?

- Methodological Answer : this compound is polar but exhibits limited aqueous solubility due to its aromatic nitro group. Use polar aprotic solvents (DMSO, DMF) for dissolution . Stability issues under basic conditions arise from hydrolysis of the oxoacetic moiety; storage at 4°C in inert atmospheres (N₂/Ar) is advised . Degradation products (e.g., nitroso derivatives) can be monitored via UV-Vis spectroscopy (λmax ~400 nm) .

Advanced Research Questions

Q. How does the nitro group’s position (ortho vs. para) on the phenyl ring influence the compound’s reactivity in catalytic applications?

- Methodological Answer : The ortho-nitro group induces steric hindrance and electronic effects, reducing coordination with metal catalysts compared to para-substituted analogs. For example, in Pd-catalyzed cross-couplings, the ortho isomer shows lower yields (<50%) than the para isomer (>75%) due to hindered substrate-catalyst interactions . Computational studies (DFT) can model charge distribution and steric maps to predict reactivity . Experimental validation via Hammett plots (σ values for substituents) is recommended .

Q. What strategies resolve contradictions in reported spectral data for tautomeric forms of this compound?

- Methodological Answer : Tautomerism between keto (C=O) and enol (C-OH) forms can lead to inconsistent NMR signals. To address this:

- Use deuterated DMSO for ¹H NMR to stabilize the enol form via hydrogen bonding .

- Variable-temperature NMR (VT-NMR) can identify tautomeric equilibria by observing signal coalescence at elevated temperatures .

- Compare with methylated derivatives (e.g., methyl ester) to lock the keto form and simplify spectral interpretation .

Q. How can this compound act as a ligand in coordination chemistry, and what are its implications for catalytic systems?

- Methodological Answer : The oxoacetic acid moiety chelates metal ions (e.g., Cu²⁺, Fe³⁺) via the carbonyl and adjacent carboxylate oxygen, forming five-membered rings . Applications include:

- Catalysis : Cu complexes of aryl-oxoacetic acids catalyze C–H activation in cross-dehydrogenative coupling (CDC) reactions .

- Sensor Development : Fluorescence quenching in Eu³⁺ complexes has been explored for nitroaromatic detection .

Stability constants (log K) should be determined via potentiometric titrations to assess ligand efficiency .

Q. What computational methods are effective for predicting the compound’s electronic properties and reaction pathways?

- Methodological Answer :